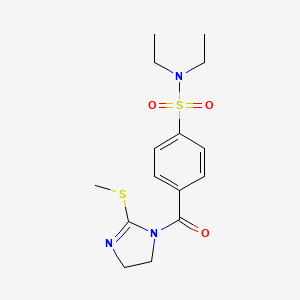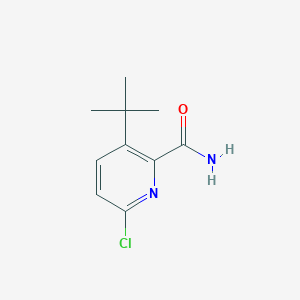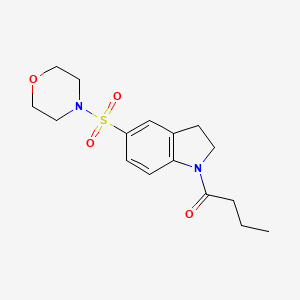
2-(3-Bromophenyl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-Bromophenyl)cyclopropan-1-amine” is a chemical compound with the CAS Number: 1807920-14-4 . It has a molecular weight of 248.55 . The IUPAC name for this compound is (1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10BrN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that cyclopropane structures can be formed via reactions with carbenes .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .科学的研究の応用
Mechanistic Aspects in Cyclopropanation
Research by Yueh and Bauld (1997) explored the cyclopropanation of various styrenes, highlighting the role of aminium salts like tris(4-bromophenyl)aminium in the reaction mechanism. This study provides insights into the ionization steps crucial in cyclopropanation, a process potentially relevant to the behavior of compounds like 2-(3-Bromophenyl)cyclopropan-1-amine (Yueh & Bauld, 1997).
Synthesis of Benzimidazoles
Lygin and Meijere (2009) demonstrated the reaction of o-Bromophenyl isocyanide with primary amines to form 1-substituted benzimidazoles. This synthesis, involving compounds structurally related to this compound, reveals potential applications in creating diverse organic structures (Lygin & Meijere, 2009).
Lewis Acid-Catalyzed Ring-Opening
Lifchits and Charette (2008) described a methodology for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This approach, preserving enantiomeric purity, could be relevant in understanding the reactivity of this compound (Lifchits & Charette, 2008).
Synthesis of Cyclopropyl Amines
Kadikova et al. (2015) explored the synthesis of cyclopropyl amines, which could include structures like this compound, through the reaction of enamines with Et3Al and CH2I2. Their findings open avenues for efficient preparation of cyclopropyl amines, a significant area in organic chemistry (Kadikova et al., 2015).
Formation of Donor-Acceptor Cyclopropanes
Nishikata et al. (2015) investigated the synthesis of donor-acceptor cyclopropanes via a [2+1] cycloaddition reaction. They utilized 2-bromoesters and styrenes, revealing a method potentially relevant to forming structures related to this compound (Nishikata et al., 2015).
Sigma Receptor Ligands
Schinor et al. (2020) discovered that stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines, structurally related to this compound, are potent σ receptor ligands. This highlights potential applications in neurological research or drug development (Schinor et al., 2020).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3-bromophenyl)cyclopropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-7-3-1-2-6(4-7)8-5-9(8)11/h1-4,8-9H,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVKOAMEQVZCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4-Dimethyl-5-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3012034.png)
![6-(4-fluorophenyl)-2-[(5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B3012036.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3012038.png)

![4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B3012042.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-6-yl)methanone](/img/structure/B3012043.png)
![Ethyl 2-[2-(phenoxycarbonylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B3012046.png)
![Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride](/img/structure/B3012048.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012049.png)
![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012051.png)
![2-(4-Fluorophenyl)-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B3012053.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3012055.png)

